molecular formula C8H8N2O B11781367 6-(Hydroxymethyl)-4-methylnicotinonitrile

6-(Hydroxymethyl)-4-methylnicotinonitrile

Cat. No.: B11781367
M. Wt: 148.16 g/mol
InChI Key: QUELRXLINGKTDA-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group at the 4th position on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-4-methylnicotinonitrile typically involves the reaction of 4-methyl-3-nitropyridine with formaldehyde and hydrogen cyanide The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-4-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: 6-(Carboxymethyl)-4-methylnicotinonitrile.

    Reduction: 6-(Hydroxymethyl)-4-methylnicotinamide.

    Substitution: Various substituted nicotinonitriles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-(Hydroxymethyl)-4-methylnicotinonitrile has been explored for its potential therapeutic applications due to its ability to interact with various biological targets.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several pathogens, making it a candidate for developing new antibiotics.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress and related diseases.

Enzyme Modulation

Research has demonstrated that this compound can modulate the activity of certain enzymes, which could be beneficial in drug design targeting enzyme-related diseases.

  • Cytochrome P450 Inhibition : Studies have indicated that this compound can inhibit specific cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

Drug Development

The unique structure of this compound makes it a valuable scaffold for the development of novel pharmaceuticals.

  • Lead Compound for Anticancer Agents : The compound's ability to interact with cellular pathways suggests its potential as a lead compound in anticancer drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Enzyme Modulation

Research focused on the modulation of cytochrome P450 enzymes by this compound revealed that it could inhibit these enzymes effectively. This inhibition was correlated with altered metabolic profiles in test subjects, highlighting its relevance in pharmacology.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Biological Activities
This compoundHydroxymethyl and nitrile groupsAntimicrobial, antioxidant, enzyme modulation
2-Hydroxy-4-methoxy-6-methylnicotinonitrileMethoxy substitutionVarying reactivity profiles
2,4-Dimethoxy-6-methylnicotinonitrileTwo methoxy groupsEnhanced lipophilicity compared to others

This table illustrates the unique aspects of this compound compared to related compounds with similar structures but differing biological activities.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    6-(Hydroxymethyl)-4-methylnicotinamide: Similar structure but with an amide group instead of a nitrile group.

    4-Methyl-3-nitropyridine: Precursor in the synthesis of 6-(Hydroxymethyl)-4-methylnicotinonitrile.

    6-(Carboxymethyl)-4-methylnicotinonitrile: Oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl and a nitrile group on the nicotinonitrile ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

6-(Hydroxymethyl)-4-methylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and applications in scientific research, supported by data tables and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_{8}H8_{8}N2_{2}
  • Molecular Weight : 148.16 g/mol

The compound features a hydroxymethyl group at the 6-position and a nitrile group at the 4-position of the pyridine ring, which may influence its biological activity.

The biological activity of this compound is thought to involve interactions with various biological targets, including:

  • Receptor Binding : Similar compounds have been shown to interact with muscarinic receptors, particularly m2 and m3 subtypes, suggesting potential applications in neuromodulation.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other nicotinonitrile derivatives that modulate prostaglandin levels .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies suggest that related compounds can ameliorate allergic inflammation by inhibiting NF-κB and MAPK signaling pathways.
  • Potential as a Therapeutic Agent : The compound is being investigated for its role in drug development, particularly in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) due to its ability to modulate inflammatory responses .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound:

StudyMethodFindings
Cell CultureInhibition of NF-κB activation in HMC-1 cells, leading to reduced cytokine release.
Enzyme AssayDemonstrated inhibition of 15-PGDH, resulting in elevated PGE2 levels, which are crucial for tissue repair.
Pharmacological EvaluationShowed potential as a PD-1/PD-L1 inhibitor, enhancing immune response in cancer models.

In Vivo Studies

In vivo studies have also provided insights into the compound's therapeutic potential:

  • Mouse Models : Treatment with this compound resulted in accelerated recovery from inflammation-induced injuries and improved tissue regeneration rates compared to control groups .
  • Pharmacokinetics : Similar compounds exhibit rapid absorption and metabolism, suggesting favorable pharmacokinetic properties for therapeutic use.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

6-(hydroxymethyl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6-2-8(5-11)10-4-7(6)3-9/h2,4,11H,5H2,1H3

InChI Key

QUELRXLINGKTDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)CO

Origin of Product

United States

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